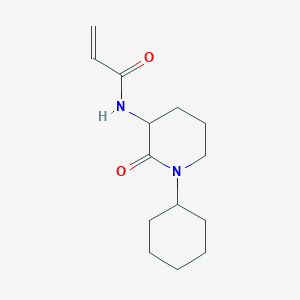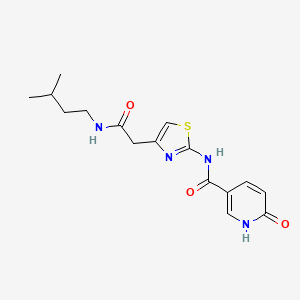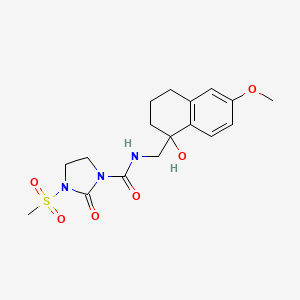
3-(3-Fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-Fluorophenyl)-1,2,4-oxadiazole” belongs to a class of organic compounds known as oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like amidation . For instance, 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is synthesized by the amidation reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by techniques like FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like protodeboronation . For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques like Density Functional Theory (DFT) . DFT is used to calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : 3-(3-Fluorophenyl)-1,2,4-oxadiazole derivatives have been synthesized through various methods, including multistep reactions starting from different benzoic acids. These synthesis processes involve characterizing the compounds using techniques like IR, NMR, and mass spectral data (Bhat et al., 2016).
Biological and Pharmacological Applications
- Anticonvulsant and Anti-inflammatory Activities : Certain derivatives of this compound have shown significant anti-convulsant and anti-inflammatory activities in vivo, supported by molecular docking studies for the inhibition of specific enzymes and channels (Bhat et al., 2016).
- Antimicrobial and Antioxidant Properties : Studies have also demonstrated the potential of certain this compound derivatives as active antimicrobial agents and possessing potent antioxidant activity (Dinesha et al., 2014).
- Anticancer Potential : Several derivatives have been evaluated for their anticancer activity. Some compounds exhibited high activity against cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Aboraia et al., 2006).
Chemical Properties and Applications
- Optical and Electronic Properties : The synthesis and study of this compound derivatives have contributed to understanding their optical nonlinearity, which is significant for applications in optoelectronics (Chandrakantha et al., 2011).
- Material Science Applications : These compounds have been utilized in developing new materials like fluorinated poly(1,3,4-oxadiazole-ether-imide)s, which exhibit high thermal stability and potential for use in coatings and electronics (Hamciuc et al., 2005).
Liquid Crystal Research
- Liquid Crystal Properties : A series of achiral ferroelectric liquid crystals containing 1,2,4-oxadiazole cores have been synthesized, showing polar smectic mesophases with ferroelectric switching. These compounds possess high mesomorphic thermal ranges, making them suitable for liquid crystal applications (Subrao et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as 3-fluoroamphetamine and indole derivatives have been shown to interact with monoamine transporters, particularly dopamine and norepinephrine transporters, and to a lesser extent, serotonin transporters .
Mode of Action
Based on the behavior of structurally similar compounds, it may act as a monoamine releaser, with a potential selectivity for dopamine and norepinephrine release over serotonin . This would result in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signaling and increased stimulation of the post-synaptic neuron.
Biochemical Pathways
As a potential monoamine releaser, it could affect the dopaminergic and noradrenergic pathways, which play crucial roles in mood regulation, reward, and the body’s response to stress .
Pharmacokinetics
Similar compounds such as 3-fluoroamphetamine have an onset of action within 20 - 60 minutes, an elimination half-life of 90 minutes, and a duration of action of 2 - 3 hours
Result of Action
Based on its potential mode of action, it could lead to increased stimulation of dopaminergic and noradrenergic neurons, which could result in effects such as increased alertness, mood elevation, and potentially, euphoria .
Eigenschaften
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-1-2-6(4-7)8-10-5-12-11-8/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHQKHGSNYSZMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)




![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B2397185.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)
